3-Isopropyl-2-methyl-1,2-oxaziridine
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Overview
Description
3-Isopropyl-2-methyl-1,2-oxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their high reactivity due to the strained three-membered ring and relatively weak N-O bond . Oxaziridines have gained significant attention for their role as oxygen- and nitrogen-transfer agents in various chemical reactions .
Preparation Methods
The synthesis of 3-Isopropyl-2-methyl-1,2-oxaziridine typically involves the reaction of hydrogen peroxide with an azomethinic derivative or a mixture of a carbonyl compound and an amine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sodium bicarbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Isopropyl-2-methyl-1,2-oxaziridine undergoes various types of chemical reactions, including:
Amination: The compound can transfer nitrogen to nucleophiles, particularly when the nitrogen substituent is small.
Cycloaddition: It participates in cycloaddition reactions, forming five-membered heterocycles.
Common reagents used in these reactions include organometallic compounds, thiols, and selenides . The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
Scientific Research Applications
3-Isopropyl-2-methyl-1,2-oxaziridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methyl-1,2-oxaziridine involves the transfer of oxygen or nitrogen atoms to nucleophiles. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, making the compound highly reactive . The electronic nature and size of the substituent on the nitrogen atom influence the site of nucleophilic attack, with larger substituents favoring oxygen transfer and smaller ones favoring nitrogen transfer .
Comparison with Similar Compounds
3-Isopropyl-2-methyl-1,2-oxaziridine is unique among oxaziridines due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Similar compounds include:
N-phosphinoyl oxaziridines: Known for their high oxidation potential.
N-sulfonyl oxaziridines: Commonly used as Davis reagents for oxygen transfer.
N-alkyl oxaziridines: Serve as electrophilic nitrogen transfer reagents.
These compounds share the core oxaziridine structure but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-methyl-3-propan-2-yloxaziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGLJVFPQVPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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